molecular formula C22H14Cl4N6 B12906296 1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine CAS No. 27702-21-2

1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine

Cat. No.: B12906296
CAS No.: 27702-21-2
M. Wt: 504.2 g/mol
InChI Key: BOSNPRPXIPPMRV-NXMZODBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine is a complex organic compound with the molecular formula C22H14Cl4N6 It is known for its unique structure, which includes two 2,4-dichlorobenzylidene groups attached to a phthalazine core via hydrazinyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 1,4-dihydrazinylphthalazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkages, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The chlorinated benzylidene groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) is a commonly used reducing agent.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone linkages.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted benzylidene derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific properties.

    Biology: Research has indicated potential antimicrobial properties, making it a candidate for the development of new antibiotics.

    Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine is not fully understood. its biological activity is thought to be related to its ability to interact with cellular components, such as proteins and nucleic acids. The compound’s hydrazone linkages may facilitate binding to specific molecular targets, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Substituted benzylidene)hydrazinyl)-N′-(substituted benzylidene)-6-chloropyridine-4-carbohydrazide: These compounds share similar hydrazone linkages and benzylidene groups but differ in their core structures.

    2-Arylidene-1-(4-methyl-6-phenyl-pyrimidin-2-yl)hydrazines: These compounds also contain hydrazone linkages and arylidene groups but are based on a pyrimidine core.

Uniqueness

1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine is unique due to its phthalazine core, which imparts distinct chemical and biological properties. The presence of two 2,4-dichlorobenzylidene groups enhances its reactivity and potential for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

27702-21-2

Molecular Formula

C22H14Cl4N6

Molecular Weight

504.2 g/mol

IUPAC Name

1-N,4-N-bis[(E)-(2,4-dichlorophenyl)methylideneamino]phthalazine-1,4-diamine

InChI

InChI=1S/C22H14Cl4N6/c23-15-7-5-13(19(25)9-15)11-27-29-21-17-3-1-2-4-18(17)22(32-31-21)30-28-12-14-6-8-16(24)10-20(14)26/h1-12H,(H,29,31)(H,30,32)/b27-11+,28-12+

InChI Key

BOSNPRPXIPPMRV-NXMZODBASA-N

Isomeric SMILES

C1=CC=C2C(=NN=C(C2=C1)N/N=C/C3=C(C=C(C=C3)Cl)Cl)N/N=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NN=CC3=C(C=C(C=C3)Cl)Cl)NN=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.